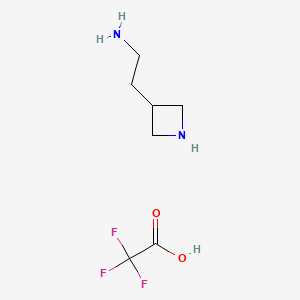
3-(2-Ethoxyethoxy)-4-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to participate in various cross-coupling reactions, making it a versatile tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-ethoxyethoxy)-4-methoxyphenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Starting Material: 3-(2-ethoxyethoxy)-4-methoxyphenyl bromide
Reagent: Zinc powder
Solvent: Tetrahydrofuran (THF)
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Precise control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to dissolve both the organozinc reagent and the organic halides.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-ethoxyethoxy)-4-methoxyphenylzinc bromide involves its role as a nucleophile in various organic reactions. The organozinc reagent donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
類似化合物との比較
Similar Compounds
- 3-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide
- 3-(2-Ethoxyethoxy)-4-methylphenylmagnesium bromide
Uniqueness
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers unique advantages in terms of reaction conditions and the types of products formed.
特性
分子式 |
C11H15BrO3Zn |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
bromozinc(1+);1-(2-ethoxyethoxy)-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C11H15O3.BrH.Zn/c1-3-13-8-9-14-11-7-5-4-6-10(11)12-2;;/h4,6-7H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
KFTLCRMSVRLBEC-UHFFFAOYSA-M |
正規SMILES |
CCOCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)


![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
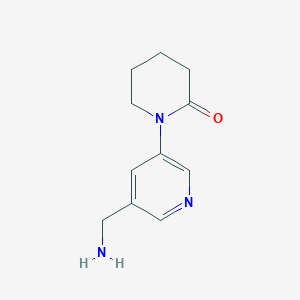
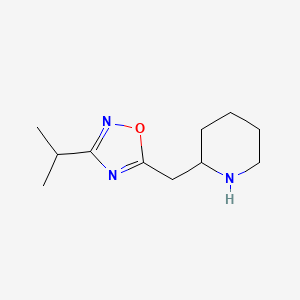
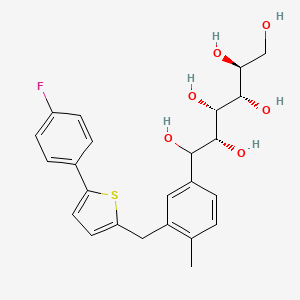
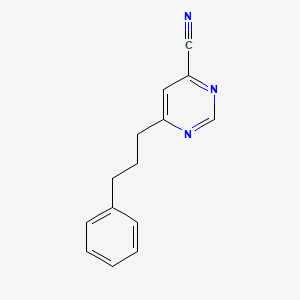
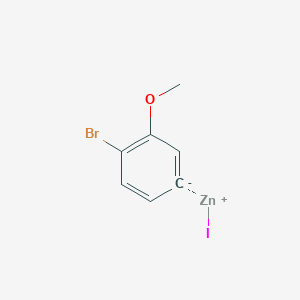
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
